molecular formula C10H12N2O4 B13112260 Ethyl 2-(4-amino-2-nitrophenyl)acetate CAS No. 108274-41-5

Ethyl 2-(4-amino-2-nitrophenyl)acetate

Cat. No.: B13112260
CAS No.: 108274-41-5
M. Wt: 224.21 g/mol
InChI Key: IECIICKYUQNXOZ-UHFFFAOYSA-N
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Description

Ethyl 2-(4-amino-2-nitrophenyl)acetate is an organic compound that belongs to the class of nitroaniline derivatives It is characterized by the presence of an ethyl ester group, an amino group, and a nitro group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-amino-2-nitrophenyl)acetate typically involves the nitration of ethyl 2-phenylacetate followed by reduction and subsequent amination. One common method includes:

    Nitration: Ethyl 2-phenylacetate is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the para position relative to the ethyl ester group.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to optimize the production process and minimize waste.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-amino-2-nitrophenyl)acetate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Oxidation: The amino group can be oxidized to a nitroso or nitro group using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation, sulfonation, and nitration, depending on the substituents present.

Common Reagents and Conditions

    Reducing Agents: Iron powder, hydrogen gas with palladium on carbon, sodium borohydride.

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide, nitric acid.

    Substitution Reagents: Halogens (chlorine, bromine), sulfuric acid, nitric acid.

Major Products Formed

    Reduction: Formation of Ethyl 2-(4-amino-2-aminophenyl)acetate.

    Oxidation: Formation of Ethyl 2-(4-nitroso-2-nitrophenyl)acetate or Ethyl 2-(4-nitro-2-nitrophenyl)acetate.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Ethyl 2-(4-amino-2-nitrophenyl)acetate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of dyes, pigments, and other materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 2-(4-amino-2-nitrophenyl)acetate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro and amino groups play crucial roles in its reactivity and interactions with biological targets.

Comparison with Similar Compounds

Ethyl 2-(4-amino-2-nitrophenyl)acetate can be compared with other nitroaniline derivatives, such as:

    Ethyl 2-(4-nitrophenyl)acetate: Lacks the amino group, leading to different reactivity and applications.

    Ethyl 2-(4-amino-3-nitrophenyl)acetate:

    Ethyl 2-(4-amino-2-chlorophenyl)acetate: The presence of a chlorine atom instead of a nitro group results in different chemical behavior and applications.

This compound is unique due to the combination of its functional groups, which confer specific reactivity and potential for diverse applications in various fields.

Properties

CAS No.

108274-41-5

Molecular Formula

C10H12N2O4

Molecular Weight

224.21 g/mol

IUPAC Name

ethyl 2-(4-amino-2-nitrophenyl)acetate

InChI

InChI=1S/C10H12N2O4/c1-2-16-10(13)5-7-3-4-8(11)6-9(7)12(14)15/h3-4,6H,2,5,11H2,1H3

InChI Key

IECIICKYUQNXOZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=C(C=C(C=C1)N)[N+](=O)[O-]

Origin of Product

United States

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